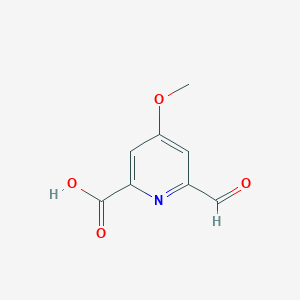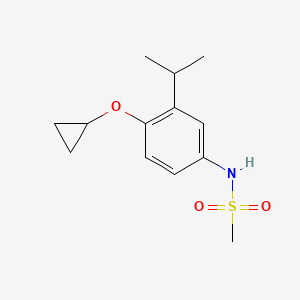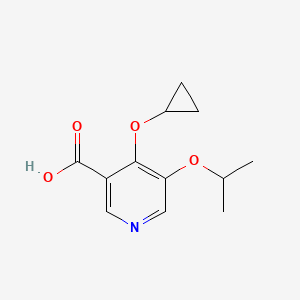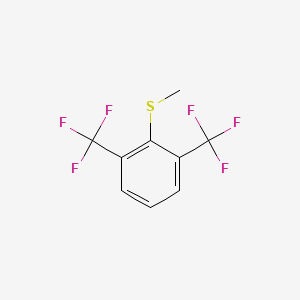
6-Formyl-4-methoxypyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Formyl-4-methoxypyridine-2-carboxylic acid is an organic compound with the molecular formula C8H7NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a formyl group (-CHO) at the 6th position, a methoxy group (-OCH3) at the 4th position, and a carboxylic acid group (-COOH) at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-4-methoxypyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the formylation of 4-methoxypyridine-2-carboxylic acid using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the desired position .
Another method involves the oxidation of 6-methoxy-2-pyridinecarboxaldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. Common industrial methods may include continuous flow synthesis and the use of automated reactors to control reaction conditions precisely .
Analyse Des Réactions Chimiques
Types of Reactions
6-Formyl-4-methoxypyridine-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products Formed
Oxidation: this compound is converted to 6-carboxy-4-methoxypyridine-2-carboxylic acid.
Reduction: The formyl group is reduced to a hydroxymethyl group, forming 6-hydroxymethyl-4-methoxypyridine-2-carboxylic acid.
Substitution: The methoxy group is replaced with other functional groups, depending on the reagents used.
Applications De Recherche Scientifique
6-Formyl-4-methoxypyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Formyl-4-methoxypyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-2-pyridinecarboxaldehyde: Similar structure but lacks the carboxylic acid group.
4-Methoxypyridine-2-carboxylic acid: Similar structure but lacks the formyl group.
6-Formyl-2-pyridinecarboxylic acid: Similar structure but lacks the methoxy group.
Uniqueness
6-Formyl-4-methoxypyridine-2-carboxylic acid is unique due to the presence of all three functional groups (formyl, methoxy, and carboxylic acid) on the pyridine ring. This combination of functional groups provides a unique reactivity profile and makes it a valuable intermediate in organic synthesis and scientific research.
Propriétés
Formule moléculaire |
C8H7NO4 |
|---|---|
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
6-formyl-4-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-13-6-2-5(4-10)9-7(3-6)8(11)12/h2-4H,1H3,(H,11,12) |
Clé InChI |
YRDWATZAVCIMBP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=NC(=C1)C(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-(Benzylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B14850159.png)



